5-Bromo-N-isobutyl-3-(trifluoromethyl)pyridin-2-amine
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Overview
Description
5-Bromo-N-isobutyl-3-(trifluoromethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, an isobutyl group attached to the nitrogen atom, and a trifluoromethyl group at the 3rd position of the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-isobutyl-3-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-isobutyl-3-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a new pyridine derivative with an alkyl group replacing the bromine atom.
Scientific Research Applications
5-Bromo-N-isobutyl-3-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-isobutyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 5-Bromo-2-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 5-Bromo-N-isobutyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the isobutyl group attached to the nitrogen atom. This structural feature can influence its reactivity, biological activity, and overall chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-N-(2-methylpropyl)-3-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF3N2/c1-6(2)4-15-9-8(10(12,13)14)3-7(11)5-16-9/h3,5-6H,4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRKIJSSLFYINX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=N1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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